molecular formula C26H28N4O3 B15392848 N-(4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B15392848
M. Wt: 444.5 g/mol
InChI Key: XWTNNOLJAXZKTB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core fused with a 4-oxo group, substituted at position 2 with a 4-isopropylphenyl group. The propanamide side chain is functionalized with a 4-methoxybenzyl moiety, which may enhance solubility and bioavailability through hydrophobic interactions and hydrogen bonding .

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C26H28N4O3/c1-18(2)20-6-8-21(9-7-20)23-16-24-26(32)29(14-15-30(24)28-23)13-12-25(31)27-17-19-4-10-22(33-3)11-5-19/h4-11,14-16,18H,12-13,17H2,1-3H3,(H,27,31)

InChI Key

XWTNNOLJAXZKTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and analogues from the provided evidence:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Functional Groups References
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Isopropylphenyl), N-(4-methoxybenzyl) Not reported Amide, 4-oxo, methoxy, isopropyl
Compound 17 () Pyrazol-1-yl benzenesulfonamide 4-Bromo, 3-(4-chlorophenyl), 5-indole 129–130 Sulfonamide, C=O, NH
Compound [2] () Pyrano[2,3-c]pyrazole 4-Methoxyphenyl, 3-methyl Not reported Cyano, acetyl, oxazinone
Example 53 () Pyrazolo[3,4-d]pyrimidin-3-yl 5-Fluoro-3-(3-fluorophenyl)-4-oxo-chromenyl 175–178 Sulfonamide, fluoro, oxo
Compound 8 () Pyrrolidin-2-one 4-(1,3,4-oxadiazol-2-yl), thioxo Not reported Carboxylic acid, thioxo, oxadiazole

Key Observations:

Core Scaffold Diversity: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[3,4-d]pyrimidine () and pyrano[2,3-c]pyrazole () in ring fusion patterns, which influence electronic properties and binding interactions . Pyrazolo-pyrazine systems are less common in the evidence compared to pyrazolo-pyrimidines, suggesting unique steric or electronic profiles .

Substituent Impact: The 4-methoxybenzyl group in the target compound contrasts with sulfonamide () or fluorophenyl () substituents. Methoxy groups typically enhance membrane permeability but may reduce metabolic stability compared to halogens .

Functional Group Contributions: The propanamide side chain in the target compound provides hydrogen-bonding capacity, akin to sulfonamides () and oxadiazoles (), which are critical for target engagement . 4-Oxo groups in the target compound and analogues (e.g., ) may participate in keto-enol tautomerism, affecting reactivity and binding .

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